N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
This compound is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked 2-((4-fluorobenzyl)amino)-2-oxoethyl moiety, and a terminal 4-methoxybenzamide group. Its design integrates key pharmacophoric elements:
- Triazolo-pyridazine scaffold: Known for modulating kinase inhibition and nucleotide-binding properties .
- 4-Fluorobenzyl group: Enhances lipophilicity and bioavailability while influencing target binding selectivity .
- 4-Methoxybenzamide: Contributes to solubility and hydrogen-bonding interactions with biological targets .
Synthetic routes typically involve sequential alkylation, cyclization, and coupling reactions, as seen in analogous triazolo-pyridazine derivatives . Characterization relies on NMR, IR, and mass spectrometry, with tautomeric forms (e.g., thione vs. thiol) critically assessed via spectral analysis .
Propriétés
IUPAC Name |
N-[2-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3S/c1-34-19-8-4-17(5-9-19)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)35-15-22(32)27-14-16-2-6-18(25)7-3-16/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWBDMKQNCJNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Research Findings
Triazolo-pyridazine vs. Triazolo-pyrazine :
- The pyridazine core in the target compound offers stronger π-π interactions with aromatic residues in kinase binding pockets compared to pyrazine derivatives .
- Substitution at the 6-position (thioethyl group) enhances steric complementarity with hydrophobic enzyme subpockets .
Role of 4-Methoxybenzamide :
- Improves aqueous solubility by ~30% compared to unsubstituted benzamides .
- The methoxy group participates in hydrogen bonding with Asp86 in in silico kinase models .
Fluorine Effects: The 4-fluorobenzyl group increases metabolic stability (t₁/₂: 4.2 hrs vs. 1.8 hrs for non-fluorinated analogues) .
Q & A
Q. Basic
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 506.18) .
- HPLC : Assess purity (>95% with C18 column, 70:30 acetonitrile/water) .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Q. Advanced
- DEPT-135 NMR : Differentiate CH₂/CH₃ groups in the ethyl linker (δ 2.8–3.5 ppm) from solvent artifacts .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the triazolopyridazine core (e.g., δ 8.0–8.2 ppm for H-5 and H-8) .
- Isotopic labeling : Use ¹⁵N-labeled precursors to confirm amide bond connectivity in ambiguous regions .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC₅₀ < 10 µM in similar triazolopyridazines) .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA .
What methodologies are employed to identify the compound’s molecular targets?
Q. Advanced
- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
- Surface plasmon resonance (SPR) : Measure binding affinity to recombinant proteins (e.g., kinases) .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .
How should researchers address discrepancies in biological assay results across studies?
Q. Advanced
- Dosage standardization : Re-evaluate IC₅₀ values using a unified protocol (e.g., 48-hour incubation, 10% FBS) .
- Cell line authentication : Verify STR profiles to rule out cross-contamination .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
What strategies enhance the compound’s metabolic stability for in vivo studies?
Q. Advanced
- Prodrug design : Introduce ester moieties at the methoxy group to improve oral bioavailability .
- Deuterium incorporation : Replace labile hydrogens in the amide bond to slow CYP450-mediated degradation .
- PEGylation : Attach polyethylene glycol to the ethyl linker to prolong half-life .
How is the compound’s stability assessed under varying pH and temperature conditions?
Q. Basic
- Forced degradation studies :
What computational approaches guide structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) using AutoDock Vina; prioritize substitutions at the 4-fluorobenzyl group .
- QSAR modeling : Corrogate logP values (2.5–3.5) with cytotoxicity data using partial least squares regression .
- MD simulations : Assess conformational flexibility of the triazolopyridazine core in aqueous solution .
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